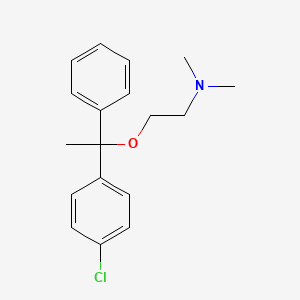

Chlorphenoxamine

Descripción

This compound is marketed under the name Phenoxene. It is an antihistamine and anticholinergic used to treat itching as well as for its antiparkinsonian effect.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for pruritus and allergic disease.

minor descriptor (66-84); on-line & Index Medicus search ETHYLAMINES (66-84); RN given refers to parent cpd

See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO/c1-18(21-14-13-20(2)3,15-7-5-4-6-8-15)16-9-11-17(19)12-10-16/h4-12H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKHPNPMTPORSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

562-09-4 (hydrochloride) | |

| Record name | Chlorphenoxamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022805 | |

| Record name | Chlorphenoxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-38-3 | |

| Record name | Chlorphenoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphenoxamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphenoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorphenoxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORPHENOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UVD77BP8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorphenoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240223 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dual-Target Mechanism of Chlorphenoxamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism of action for chlorphenoxamine, a first-generation antihistamine with significant anticholinergic properties. By synthesizing quantitative binding data and detailing established experimental protocols, this document serves as a comprehensive resource for professionals engaged in pharmacological research and drug development.

Core Pharmacological Profile

This compound is a synthetic derivative of diphenhydramine and is classified as a first-generation H₁ antihistamine.[1] Its therapeutic effects and side-effect profile are primarily dictated by its interaction with two key receptor systems:

-

Histamine H₁ Receptors: It acts as an antagonist or inverse agonist at H₁ receptors, competitively blocking the binding of histamine. This action alleviates the symptoms of allergic reactions such as urticaria, rhinitis, and conjunctivitis.[1]

-

Muscarinic Acetylcholine Receptors: It functions as an antagonist at muscarinic receptors, inhibiting the action of acetylcholine. This anticholinergic activity contributes to its use in managing symptoms of Parkinson's disease and motion sickness, but also results in characteristic side effects like dry mouth and sedation.[1][2]

Quantitative Receptor Binding Affinity

The efficacy and off-target effects of this compound are directly related to its binding affinity (expressed as the inhibition constant, Kᵢ) for its primary targets. A lower Kᵢ value indicates a higher binding affinity. Data from comprehensive receptor-binding assays reveal a significantly higher affinity for the histamine H₁ receptor compared to the muscarinic acetylcholine receptor.

| Compound | Target Receptor | Kᵢ (nM) | Receptor Source |

| This compound | Histamine H₁ | 11 | Bovine Cerebral Cortex |

| This compound | Muscarinic ACh | 280 | Bovine Cerebral Cortex |

| Diphenhydramine | Histamine H₁ | 15 | Bovine Cerebral Cortex |

| Diphenhydramine | Muscarinic ACh | 280 | Bovine Cerebral Cortex |

| Promethazine | Histamine H₁ | 2.1 | Bovine Cerebral Cortex |

| Promethazine | Muscarinic ACh | 22 | Bovine Cerebral Cortex |

| Mepyramine | Histamine H₁ | 1.3 | Bovine Cerebral Cortex |

| Mepyramine | Muscarinic ACh | 3,600 | Bovine Cerebral Cortex |

Data extracted from Kubo et al. (1987), "Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay".

Signaling Pathways and Mechanism of Action

This compound exerts its effects by blocking distinct G-protein coupled receptor (GPCR) signaling cascades.

Histamine H₁ Receptor Antagonism

The H₁ receptor is primarily coupled to the Gq/11 family of G-proteins. Upon activation by histamine, this pathway leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to various cellular responses, including smooth muscle contraction and increased vascular permeability. This compound, by acting as an inverse agonist, binds to the H₁ receptor and stabilizes its inactive state, thereby blocking this cascade and preventing the downstream effects of histamine.

Muscarinic Acetylcholine Receptor Antagonism

Muscarinic receptors are divided into five subtypes (M₁-M₅) with diverse signaling mechanisms. M₁, M₃, and M₅ receptors couple to Gq/11 proteins, similar to the H₁ receptor, leading to increased intracellular calcium. M₂ and M₄ receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, decrease cAMP levels, and modulate ion channels. This compound acts as a non-selective competitive antagonist at these receptors, blocking the binding of acetylcholine and thereby inhibiting parasympathetic nerve transmission. This lack of selectivity contributes to its broad anticholinergic side effects.

Experimental Protocols

The following methodologies are based on the protocols used to determine the quantitative binding affinities cited in this guide.

Protocol: Radioligand Binding Assay for H₁ and Muscarinic Receptors

This protocol outlines the steps for a competitive radioligand binding assay to determine the Kᵢ values of test compounds like this compound.

4.1.1 Materials and Reagents

-

Tissue: Bovine cerebral cortex.

-

Buffers: 50 mM Tris-HCl (pH 7.7).

-

Radioligands: [³H]mepyramine (for H₁ assays) and [³H]quinuclidinyl benzilate ([³H]QNB) (for muscarinic assays).

-

Competitor Drug: this compound and other test antihistamines.

-

Non-specific Binding Control: Mianserin (1 µM) for H₁ assays; Atropine (1 µM) for muscarinic assays.

-

Equipment: Homogenizer, refrigerated centrifuge, liquid scintillation counter, glass fiber filters.

4.1.2 Procedure

-

Membrane Preparation: The bovine cerebral cortex is homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged at 50,000 x g for 10 minutes. The resulting pellet is washed and resuspended in fresh buffer to yield the crude membrane fraction.

-

Assay Incubation: The membrane preparation (approx. 0.2 mg protein) is incubated in a final volume of 2 ml containing the buffer, the specific radioligand (e.g., 1 nM [³H]mepyramine), and various concentrations of the competing drug (e.g., this compound).

-

Equilibrium: The incubation is carried out at 25°C for 60 minutes to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand. The filters are immediately washed with ice-cold buffer to minimize non-specific binding.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

-

Data Analysis: The concentration of the competing drug that inhibits 50% of the specific radioligand binding (IC₅₀) is determined from displacement curves. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Conclusion

This compound's mechanism of action is characterized by a dual antagonism of histamine H₁ and muscarinic acetylcholine receptors. Quantitative binding data definitively show a higher affinity for the H₁ receptor, which is consistent with its primary classification as an antihistamine. Its significant, albeit lower, affinity for muscarinic receptors accounts for its notable anticholinergic effects. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation and characterization of this and other multi-target ligands in drug discovery and development.

References

In-Depth Technical Guide: Chlorphenoxamine Anticholinergic Activity Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods used to assess the anticholinergic activity of chlorphenoxamine, a first-generation antihistamine with significant antimuscarinic properties. This document details the mechanism of action, experimental protocols for in vitro assays, and quantitative data on its interaction with muscarinic acetylcholine receptors.

Mechanism of Anticholinergic Action

This compound exerts its anticholinergic effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] These G protein-coupled receptors are classified into five subtypes (M1-M5), which are distributed throughout the central and peripheral nervous systems and are involved in a wide range of physiological functions.[3] By blocking the binding of the endogenous neurotransmitter acetylcholine, this compound inhibits parasympathetic nerve impulses, leading to effects such as reduced salivary and bronchial secretions, decreased gastrointestinal motility, and central nervous system effects.[4]

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium. The M2 and M4 subtypes, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[5] this compound, being a non-selective antagonist, is expected to block all five subtypes, contributing to its broad range of anticholinergic effects.[6]

Data Presentation: Muscarinic Receptor Binding Affinity

| Receptor Subtype | Ligand | Ki (nM) | Reference Compound | Ki (nM) |

| Muscarinic (non-selective) | d-Chlorpheniramine | 300 | Atropine | 1-5 |

Disclaimer: The Ki value presented is for d-chlorpheniramine and is used as an estimate for this compound due to the lack of specific data for the latter. The reference Ki for Atropine, a potent non-selective muscarinic antagonist, is provided for comparison.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the five human muscarinic receptor subtypes (M1-M5).

Objective: To determine the inhibition constant (Ki) of this compound at each muscarinic receptor subtype.

Materials:

-

Cell membranes expressing recombinant human M1, M2, M3, M4, or M5 receptors.

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

-

This compound hydrochloride.

-

Atropine (for determination of non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound hydrochloride in the assay buffer. Perform serial dilutions to obtain a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

25 µL of assay buffer (for total binding).

-

25 µL of 10 µM atropine (for non-specific binding).

-

25 µL of each this compound dilution.

-

-

Radioligand Addition: Add 25 µL of [³H]-NMS at a final concentration approximately equal to its Kd for the respective receptor subtype.

-

Receptor Addition: Add 200 µL of the cell membrane preparation containing the specific muscarinic receptor subtype to each well. The protein concentration should be optimized to ensure that less than 10% of the radioligand is bound.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]-NMS binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: Phosphoinositide Turnover

This protocol describes a functional assay to measure the antagonistic effect of this compound on M1, M3, and M5 muscarinic receptor-mediated phosphoinositide (PI) turnover.

Objective: To determine the potency of this compound in inhibiting agonist-induced PI turnover.

Materials:

-

Cells stably expressing human M1, M3, or M5 muscarinic receptors.

-

[³H]-myo-inositol.

-

Carbachol (muscarinic agonist).

-

This compound hydrochloride.

-

Inositol-free DMEM.

-

Lithium chloride (LiCl).

-

Dowex AG1-X8 resin.

-

Scintillation cocktail and counter.

Procedure:

-

Cell Culture and Labeling:

-

Plate the cells in 24-well plates.

-

When the cells reach 70-80% confluency, replace the medium with inositol-free DMEM containing [³H]-myo-inositol (1 µCi/mL) and incubate for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Pre-incubation:

-

Wash the cells with assay buffer (e.g., HBSS).

-

Pre-incubate the cells with various concentrations of this compound (or vehicle) in assay buffer containing 10 mM LiCl for 30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

-

Agonist Stimulation:

-

Add carbachol at a concentration that elicits a submaximal response (e.g., EC₈₀) to all wells except the basal control wells.

-

Incubate for 60 minutes at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Aspirate the medium and lyse the cells with ice-cold 0.5 M perchloric acid.

-

Neutralize the lysates with KOH.

-

Apply the supernatant to Dowex AG1-X8 columns.

-

-

Separation and Quantification:

-

Wash the columns with water to remove free inositol.

-

Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

-

Add the eluate to scintillation vials with scintillation cocktail and count the radioactivity.

-

-

Data Analysis:

-

Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value for the inhibition of the carbachol-induced response.

-

Mandatory Visualizations

Muscarinic Receptor Signaling Pathways

Caption: Muscarinic receptor signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Radioligand Binding Assay

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. journals.ed.ac.uk [journals.ed.ac.uk]

- 6. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Chlorphenoxamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Chlorphenoxamine Hydrochloride, a first-generation antihistamine with anticholinergic properties. The synthesis is a multi-step process involving the preparation of key intermediates followed by a final condensation and salt formation. While the seminal U.S. Patent 2,785,202 outlines the definitive synthesis, its full text is not readily accessible. This guide, therefore, focuses on the established synthesis of the crucial precursors and the general pathway to the final product, based on available chemical literature.

Core Synthesis Pathway

The synthesis of this compound hydrochloride proceeds through two primary intermediate routes that converge in a final etherification reaction. The first route involves the preparation of a substituted benzhydryl halide, and the second focuses on the synthesis of dimethylaminoethanol.

A general overview of the synthetic route is presented below:

Figure 1: General synthesis pathway for this compound Hydrochloride.

Experimental Protocols

Route A: Preparation of p-Chloro-α-methylbenzhydryl Halide

The synthesis of the benzhydryl halide intermediate starts from 4-chlorobenzophenone.

1. Reduction of 4-Chlorobenzophenone to p-Chloro-α-methylbenzhydrol

-

Methodology: A common method for this reduction is the Grignard reaction, which also introduces the methyl group. 4-Chlorobenzophenone is reacted with a methyl magnesium halide (e.g., methyl magnesium bromide) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out at a low temperature (e.g., 0°C) and then allowed to warm to room temperature. The reaction is quenched with an aqueous solution of a weak acid, such as ammonium chloride.

2. Halogenation of p-Chloro-α-methylbenzhydrol

-

Methodology: The resulting p-chloro-α-methylbenzhydrol is then converted to the corresponding halide (chloride or bromide). This can be achieved by reacting the alcohol with a halogenating agent like thionyl chloride (for the chloride) or phosphorus tribromide (for the bromide). The reaction is typically performed in an inert solvent.

Route B: Preparation of β-Dimethylaminoethyl Chloride Hydrochloride

A key reagent in the etherification step is β-dimethylaminoethyl chloride, which is typically used as its more stable hydrochloride salt.

-

Methodology: In a well-ventilated hood, thionyl chloride is placed in a dry flask and cooled in an ice bath. β-Dimethylaminoethanol is added dropwise to the cooled thionyl chloride over a period of about an hour. After the addition is complete, the ice bath is removed, and the mixture is stirred for an additional hour. The resulting product is then typically recrystallized from absolute ethanol.[1]

Quantitative Data for β-Dimethylaminoethyl Chloride Hydrochloride Synthesis [1]

| Reactant | Moles |

| Thionyl chloride | 2.44 |

| β-Dimethylaminoethanol | 2.35 |

| Product | |

| β-Dimethylaminoethyl chloride hydrochloride | Yield: 80-88% |

Final Step: Etherification and Hydrochloride Salt Formation

The final steps involve the condensation of the two prepared intermediates followed by the formation of the hydrochloride salt. The specific details of this procedure are outlined in U.S. Patent 2,785,202, the full text of which was not accessible for this review. The general procedure is as follows:

-

Etherification: The p-chloro-α-methylbenzhydryl halide is reacted with β-dimethylaminoethanol in the presence of a base to yield the free base of this compound.

-

Salt Formation: The this compound free base is then dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the this compound hydrochloride salt.

Data Presentation

The following table summarizes the key chemical entities involved in the synthesis of this compound hydrochloride.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 4-Chlorobenzophenone | C₁₃H₉ClO | 216.66 | Starting Material |

| p-Chloro-α-methylbenzhydrol | C₁₄H₁₃ClO | 232.70 | Intermediate |

| p-Chloro-α-methylbenzhydryl halide | C₁₄H₁₂ClX (X=Cl, Br) | Varies | Intermediate |

| β-Dimethylaminoethanol | C₄H₁₁NO | 89.14 | Starting Material |

| β-Dimethylaminoethyl chloride hydrochloride | C₄H₁₁Cl₂N | 144.04 | Intermediate |

| This compound | C₁₈H₂₂ClNO | 303.83 | Active Pharmaceutical Ingredient (API) |

| This compound Hydrochloride | C₁₈H₂₃Cl₂NO | 340.29 | Final Product |

Conclusion

This guide provides a comprehensive overview of the synthetic pathway for this compound hydrochloride based on available scientific literature. While the precise, detailed experimental protocol from the original patent remains elusive, the synthesis of the key precursors is well-documented. Researchers and drug development professionals can utilize this information as a foundation for the laboratory-scale synthesis of this important antihistamine. Further investigation into the specific conditions outlined in U.S. Patent 2,785,202 is recommended for process optimization and scale-up.

References

The Pharmacological Profile of Chlorphenoxamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorphenoxamine is a first-generation ethanolamine H1-antihistamine with prominent anticholinergic properties.[1] It is a derivative of diphenhydramine and is utilized for its antipruritic effects in allergic conditions and for its central anticholinergic actions in the management of Parkinson's disease and motion sickness.[1][2] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and associated signaling pathways. Due to the limited availability of specific quantitative data for this compound, data from the structurally and functionally similar compound, Chlorphenamine, is included for comparative purposes where noted.

Introduction

This compound, available under trade names such as Phenoxene and Pipolphen, is a therapeutic agent that exerts its effects through a dual mechanism of action: antagonism of the histamine H1 receptor and blockade of muscarinic acetylcholine receptors.[1][2] Its ability to cross the blood-brain barrier contributes to both its therapeutic efficacy in central nervous system-related conditions and its sedative side effects.[2][3] This guide delves into the technical aspects of this compound's pharmacology to provide a resource for research and drug development professionals.

Mechanism of Action

This compound's pharmacological effects are primarily attributable to its competitive antagonism at two distinct receptor types:

-

Histamine H1 Receptors: By binding to H1 receptors in various tissues, including the respiratory tract, blood vessels, and gastrointestinal tract, this compound blocks the actions of histamine, a key mediator of allergic and inflammatory responses.[2][3] This action alleviates symptoms such as itching, sneezing, and rhinorrhea.[2]

-

Muscarinic Acetylcholine Receptors: this compound also exhibits significant anticholinergic activity by blocking muscarinic receptors.[3] This mechanism is responsible for its therapeutic effects in motion sickness and Parkinson's disease, where it helps to reduce symptoms like muscle stiffness and tremors.[2]

Pharmacodynamics

Table 1: Receptor Binding Affinities (Ki)

| Ligand | Receptor | Ki (nM) | Species/Tissue | Notes |

| Dexchlorphenamine (active enantiomer of Chlorphenamine) | Histamine H1 | 2.67 - 4.81 | Human (cloned) | Potent affinity. |

| Levchlorphenamine (less active enantiomer of Chlorphenamine) | Histamine H1 | 211 - 361 | Human (cloned) | Significantly lower affinity than the dex- enantiomer. |

| Dexchlorphenamine | Muscarinic Acetylcholine | 20,000 - 30,000 (20-30 µM) | Rat (brain) | Very low affinity. |

| Levchlorphenamine | Muscarinic Acetylcholine | 40,000 - 50,000 (40-50 µM) | Rat (brain) | Very low affinity. |

Note: Data presented for Chlorphenamine is as a proxy for this compound due to a lack of specific data for the latter. Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand.[4]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of this compound determine its onset, duration of action, and potential for drug interactions. Quantitative pharmacokinetic data for this compound is sparse; therefore, data from Chlorphenamine is presented to provide an estimation.

Table 2: Pharmacokinetic Parameters

| Parameter | Value (Chlorphenamine) | Species | Notes |

| Absorption | |||

| Bioavailability (Oral) | 25 - 50%[4] | Human | Subject to first-pass metabolism.[5] |

| Tmax (Oral) | 2.5 - 6 hours[6] | Human | Time to reach maximum plasma concentration. |

| Distribution | |||

| Protein Binding | ~72%[4] | Human | Primarily binds to plasma proteins.[7][8] |

| Metabolism | |||

| Site | Primarily Liver[3] | Human | |

| Major Enzymes | CYP2D6[4] | Human | Other CYP enzymes may be involved. |

| Elimination | |||

| Half-life (t½) | 13.9 - 43.4 hours[4] | Human | |

| Excretion | Primarily via Kidneys[3] | Human | Excreted as metabolites and unchanged drug. |

A study on the urinary metabolism of this compound in humans after a 40 mg oral dose identified several metabolic pathways, including N-demethylation, oxidative deamination, cleavage of the ether bond, and hydroxylation of the phenyl ring.[9]

Signaling Pathways

As an antagonist of the histamine H1 receptor, this compound modulates downstream signaling cascades, primarily the Phospholipase C (PLC) and Nuclear Factor-kappa B (NF-κB) pathways.

Phospholipase C (PLC) Pathway

Histamine H1 receptors are Gq-protein coupled receptors. Their activation by histamine stimulates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking the H1 receptor, this compound inhibits this cascade, leading to a reduction in the downstream effects of histamine.

Caption: Inhibition of the H1 Receptor-Gq-PLC Signaling Pathway by this compound.

Nuclear Factor-kappa B (NF-κB) Pathway

The activation of the H1 receptor can lead to the activation of the transcription factor NF-κB, which plays a central role in the inflammatory response by promoting the expression of pro-inflammatory genes. By blocking the H1 receptor, this compound can attenuate the activation of the NF-κB pathway, contributing to its anti-inflammatory effects.

Caption: this compound's inhibitory effect on the NF-κB signaling cascade.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following represents a generalized workflow for a competitive radioligand binding assay, which is a standard method for determining the binding affinity of a compound to a receptor.

Radioligand Binding Assay Workflow

This workflow outlines the key steps to determine the Ki of a test compound like this compound for the H1 or muscarinic receptors.

Caption: Generalized workflow for a competitive radioligand binding assay.

Cheng-Prusoff Equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

Ki: Inhibitory constant of the test compound (this compound).

-

IC50: Concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

[L]: Concentration of the radioligand used in the assay.

-

Kd: Dissociation constant of the radioligand for the receptor.

Clinical Uses and Adverse Effects

This compound is clinically indicated for the following:

-

Allergic Conditions: Symptomatic relief of allergic rhinitis, urticaria, and conjunctivitis.[2]

-

Parkinson's Disease: As an adjunct treatment to manage motor symptoms.[2]

-

Motion Sickness: For the prevention and treatment of nausea and vomiting associated with motion.[3]

Common adverse effects are primarily related to its sedative and anticholinergic properties and include:

Conclusion

This compound is a first-generation antihistamine with significant anticholinergic activity. Its dual mechanism of action provides therapeutic benefits in a range of conditions from allergic reactions to Parkinson's disease. However, its ability to cross the blood-brain barrier also leads to notable central nervous system side effects. A comprehensive understanding of its pharmacological profile, including its interactions with H1 and muscarinic receptors and its influence on downstream signaling pathways, is crucial for its safe and effective use, as well as for the development of future therapeutic agents with improved selectivity and side-effect profiles. Further research is warranted to elucidate the specific quantitative pharmacodynamic and pharmacokinetic parameters of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. This compound Hydrochloride | C18H23Cl2NO | CID 11223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioequivalence and pharmacokinetics of chlorpheneramine in healthy human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Identification of known drugs that act as inhibitors of NF-kappaB signaling and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

A Comparative Analysis of Chlorphenoxamine and Diphenhydramine: Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the chemical structures and physicochemical properties of two first-generation ethanolamine H1-antihistamines: chlorphenoxamine and diphenhydramine. Both compounds are recognized for their antihistaminic and anticholinergic effects, but subtle structural differences lead to variations in their physicochemical profiles. This document aims to serve as a comprehensive resource for researchers and professionals engaged in drug development and pharmacological studies.

Core Chemical Structures

This compound and diphenhydramine share a common ethanolamine backbone, which is crucial for their antihistaminic activity. The core structural difference lies in the substitution on one of the phenyl rings attached to the benzhydryl ether moiety. Diphenhydramine is a benzhydryl ether of 2-(dimethylamino)ethanol.[1] this compound is an analog of diphenhydramine, featuring a chlorine atom at the para-position of one of the phenyl rings.[2] This halogenation influences the electronic properties and lipophilicity of the molecule.

Below are the chemical structures of this compound and diphenhydramine represented in DOT language for visualization.

Caption: Chemical structures of this compound and Diphenhydramine.

Physicochemical Properties: A Comparative Table

The following table summarizes key quantitative physicochemical data for this compound and diphenhydramine, facilitating a direct comparison of their properties.

| Property | This compound | Diphenhydramine | Reference |

| Molecular Formula | C₁₈H₂₂ClNO | C₁₇H₂₁NO | [3][4] |

| Molecular Weight ( g/mol ) | 303.83 | 255.35 | [1][5] |

| pKa (Strongest Basic) | 8.71 (Predicted) | 8.98 - 9.1 | [1][3][5] |

| logP (Octanol-Water Partition Coefficient) | 4.45 (Predicted) | 3.27 | [1][6] |

| Melting Point (°C) | 128 | 161-162 (hydrochloride salt) | [1][6] |

| Water Solubility (mg/L) | 5.82 (Predicted) | 3060 (at 37 °C) | [1][6] |

Experimental Protocols

Synthesis of Diphenhydramine

A common method for the synthesis of diphenhydramine involves the reaction of benzhydrol with dimethylaminoethanol.[7] A multi-step synthesis suitable for a laboratory setting is outlined below.[8]

Objective: To synthesize diphenhydramine from benzophenone.

Materials:

-

Benzophenone

-

Sodium borohydride

-

Methanol

-

Acetone

-

Concentrated hydrobromic acid

-

2-dimethylaminoethanol (DME)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Reduction of Benzophenone to Diphenylmethanol:

-

Dissolve benzophenone in methanol in a round-bottom flask.

-

Slowly add sodium borohydride to the solution while stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain diphenylmethanol.

-

-

Bromination of Diphenylmethanol:

-

Dissolve the obtained diphenylmethanol in a minimal amount of acetone in an Erlenmeyer flask.

-

Carefully add concentrated hydrobromic acid to the solution.

-

After the reaction is complete, extract the bromodiphenylmethane.

-

Dry and evaporate the solvent.

-

-

Synthesis of Diphenhydramine:

-

Treat the bromodiphenylmethane with an equimolar amount of 2-dimethylaminoethanol.

-

Heat the mixture to approximately 50°C for 15 minutes.

-

Allow the flask to cool to room temperature to obtain the diphenhydramine product.

-

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 4-chlorobenzophenone with a Grignard reagent, followed by alkylation.[5]

Objective: To synthesize this compound from 4-chlorobenzophenone.

Materials:

-

4-chlorobenzophenone

-

Methylmagnesium chloride (Grignard reagent)

-

N,N-dimethyl-2-chloroethylamine

-

Anhydrous ether or tetrahydrofuran (THF)

-

Standard laboratory glassware and equipment for Grignard reactions

Procedure:

-

Formation of the Carbinol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve 4-chlorobenzophenone in anhydrous ether or THF.

-

Slowly add methylmagnesium chloride from the dropping funnel to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, reflux the mixture for a period to ensure the reaction goes to completion.

-

Cool the reaction mixture and quench it carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ether, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the tertiary carbinol intermediate.

-

-

Alkylation to form this compound:

-

Dissolve the obtained carbinol in a suitable solvent.

-

Add N,N-dimethyl-2-chloroethylamine to the solution.

-

Heat the reaction mixture to facilitate the alkylation reaction.

-

Monitor the reaction progress using TLC.

-

Upon completion, work up the reaction mixture by washing with water and extracting the product into an organic solvent.

-

Purify the crude product by chromatography or recrystallization to obtain pure this compound.

-

Signaling Pathway

Both this compound and diphenhydramine are H1-receptor antagonists. The binding of histamine to the H1 receptor activates downstream signaling pathways, including the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, can lead to the activation of the transcription factor NF-κB, which plays a key role in the inflammatory response. As inverse agonists, these antihistamines stabilize the inactive conformation of the H1 receptor, thereby inhibiting this signaling cascade.[9]

The following diagram illustrates the simplified signaling pathway of the H1 receptor and the inhibitory action of H1-antihistamines.

Caption: H1 Receptor Signaling Pathway and Inhibition by Antihistamines.

References

- 1. Diphenhydramine | C17H21NO | CID 3100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Diphenhydramine CAS#: 58-73-1 [m.chemicalbook.com]

- 4. This compound | C18H22ClNO | CID 6475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 77-38-3 [m.chemicalbook.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. CN103265439A - Preparation method of diphenhydramine - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Antiviral Potential of Chlorphenoxamine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the antiviral properties of Chlorphenoxamine, a first-generation antihistamine, for researchers, scientists, and drug development professionals. The document synthesizes current in-vitro data, elucidates proposed mechanisms of action, and details experimental protocols from key studies, offering a comprehensive resource for the scientific community.

Executive Summary

This compound, a well-established H1 receptor antagonist, has demonstrated significant in-vitro activity against a range of lethal viruses. Notably, it has shown potent inhibitory effects against filoviruses, including Ebola virus (EBOV) and Marburg virus (MARV). The primary mechanism of its antiviral action is believed to be the interference with viral entry into host cells, specifically by inhibiting processes within the endosome. This guide consolidates the available quantitative data on its antiviral efficacy, provides detailed experimental methodologies from pivotal studies, and visually represents the proposed signaling pathways and experimental workflows.

Quantitative Antiviral Data

The antiviral efficacy of this compound has been quantified against several viruses. The following table summarizes the key inhibitory concentrations (IC50) and cytotoxicity (CC50) values derived from in-vitro studies.

| Virus | Assay Type | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Ebola virus (EBOV) | Pseudotyped HIV/EBOV | A549 | 1.1 | 55.3 | 50.3 | [1] |

| Marburg virus (MARV) | Pseudotyped HIV/MARV | A549 | 6.2 | 55.3 | 8.9 | [1] |

| SARS-CoV | Not specified in source | - | - | - | - | |

| MERS-CoV | Not specified in source | - | - | - | - |

Data for SARS-CoV and MERS-CoV indicates inhibitory activity, but specific IC50 values for this compound are not available in the reviewed literature.

Mechanism of Antiviral Action

This compound's primary mechanism of action as an antiviral agent is attributed to its ability to disrupt the early stages of the viral life cycle, specifically viral entry into the host cell. Unlike its well-characterized antihistaminic effect, which involves blocking the H1 receptor on the cell surface, its antiviral activity appears to be independent of this interaction.[1]

Research suggests that this compound, along with other first-generation antihistamines, exerts its anti-filovirus effects within the endosome.[1] After a virus enters the cell through endocytosis, it travels through a series of vesicles where specific environmental cues, such as a drop in pH, trigger the fusion of the viral and endosomal membranes, releasing the viral genetic material into the cytoplasm. This compound is thought to interfere with this process.

Furthermore, computational docking studies have proposed that first-generation antihistamines may directly bind to the Ebola virus glycoprotein (EBOV-GP) at the same site as toremifene, a known inhibitor of filovirus entry.[1] This suggests a multi-faceted mechanism of action that may involve both host- and virus-targeted effects.

For coronaviruses like SARS-CoV-2, recent studies on related antihistamines have shed light on a potential mechanism involving the histamine receptor H1 (HRH1). It has been proposed that HRH1 can act as an alternative receptor for the virus, and HRH1 antagonists could prevent viral entry. While this has not been directly demonstrated for this compound, it presents a plausible avenue for its observed activity against SARS-CoV and MERS-CoV.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds' antiviral properties.

Pseudovirus Entry Assay (for Filoviruses)

This assay is utilized to assess the ability of a compound to inhibit the entry of a virus into a host cell in a BSL-2 environment.

1. Cell Culture and Seeding:

-

A549 cells (human lung adenocarcinoma) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C with 5% CO2.

2. Compound Preparation and Addition:

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

-

Serial dilutions of the compound are prepared in DMEM.

-

The cell culture medium is replaced with the medium containing the diluted compound.

3. Pseudovirus Infection:

-

Pseudotyped viruses are generated by co-transfecting HEK293T cells with plasmids encoding the viral glycoprotein (e.g., EBOV-GP or MARV-GP), a viral core protein (e.g., HIV gag-pol), and a reporter gene (e.g., luciferase).

-

The supernatant containing the pseudoviruses is harvested, filtered, and added to the A549 cells pre-treated with this compound.

4. Incubation and Analysis:

-

The plates are incubated for 48-72 hours at 37°C.

-

The luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of the compound compared to the untreated control is used to determine the percentage of inhibition.

-

The IC50 value is calculated using a dose-response curve fitting software.

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration at which a compound is toxic to the host cells.

1. Cell Culture and Seeding:

-

A549 cells are seeded in a 96-well plate as described for the pseudovirus entry assay.

2. Compound Addition:

-

Serial dilutions of this compound are added to the cells.

3. Incubation and Reagent Addition:

-

The plates are incubated for the same duration as the antiviral assay (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.

4. Analysis:

-

The formazan crystals formed by viable cells are dissolved using a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.

Visualizations

Proposed Mechanism of this compound's Anti-Filovirus Activity

Caption: Proposed inhibition of filovirus entry by this compound within the endosome.

Experimental Workflow for Antiviral and Cytotoxicity Assays

References

Methodological & Application

Application Note: Development of Cell-Based Assays for Chlorphenoxamine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chlorphenoxamine is a first-generation antihistamine and anticholinergic agent used to treat allergic conditions such as urticaria and pruritus.[1][2][3] Its therapeutic effects are primarily derived from its activity as an antagonist of the histamine H1 receptor (H1R) and its blocking of muscarinic acetylcholine receptors.[1][4] As a G-protein coupled receptor (GPCR) antagonist, understanding its potency, selectivity, and potential off-target effects at a cellular level is critical for drug development and research applications.[5]

This document provides detailed protocols for a suite of cell-based assays designed to characterize the pharmacological profile of this compound. The assays covered include:

-

H1 Receptor Functional Antagonism Assay: To quantify the potency of this compound in blocking histamine-induced cellular responses.

-

Muscarinic Receptor Functional Antagonism Assay: To evaluate the anticholinergic activity of this compound.

-

Cell Viability Assay: To determine the cytotoxic profile of the compound.

These protocols are intended to guide researchers in establishing robust and reproducible methods for evaluating this compound and similar compounds.

Histamine H1 Receptor Signaling Pathway

This compound acts as a competitive antagonist at the H1 receptor.[4] The binding of an agonist like histamine to the H1 receptor activates the Gq alpha subunit of the G-protein complex. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which mediates various cellular responses.

Caption: Histamine H1 receptor signaling pathway and the antagonistic action of this compound.

H1 Receptor Functional Antagonism Assay (Calcium Flux)

Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against histamine-induced calcium mobilization in cells expressing the human H1 receptor.

Principle: This assay uses a calcium-sensitive fluorescent dye to measure changes in intracellular calcium concentration. In H1R-expressing cells, histamine stimulation leads to a rapid increase in intracellular calcium. The ability of this compound to inhibit this response is quantified by pre-incubating the cells with the compound before histamine challenge.

Materials and Reagents:

-

Cell Line: HEK293 or CHO cells stably expressing the human Histamine H1 Receptor (e.g., CHO-H1).

-

Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plate: Black, clear-bottom 96-well or 384-well microplates.

-

Coating Agent: Poly-D-Lysine.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescent Dye: Fluo-4 AM or Calcium-6 dye kit.

-

Probenecid: An anion-exchange inhibitor to prevent dye leakage (if required by the dye kit).

-

Agonist: Histamine dihydrochloride.

-

Test Compound: this compound hydrochloride.

-

Instrumentation: Fluorescence plate reader with kinetic reading capability and automated injectors (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating:

-

Coat assay plates with Poly-D-Lysine.

-

Seed CHO-H1 cells at a density of 40,000-60,000 cells/well (for 96-well plate) in culture medium.

-

Incubate for 18-24 hours at 37°C, 5% CO2 to allow for cell attachment and formation of a monolayer.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in Assay Buffer to create a concentration range (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO in Assay Buffer).

-

-

Dye Loading:

-

Prepare the fluorescent calcium dye solution in Assay Buffer according to the manufacturer's instructions (often including probenecid).

-

Aspirate the culture medium from the cell plate and add 100 µL of the dye solution to each well.

-

Incubate the plate for 60 minutes at 37°C in the dark.

-

-

Assay Measurement:

-

Place the dye-loaded cell plate into the fluorescence plate reader, allowing the temperature to equilibrate to 37°C.

-

Add 25 µL of the diluted this compound or vehicle to the respective wells.

-

Incubate for 15-30 minutes.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Inject a pre-determined concentration of histamine (e.g., EC80 concentration, typically ~100 nM) and continue kinetic reading for 60-120 seconds.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔRFU) by subtracting the baseline reading from the peak fluorescence after agonist addition.

-

Normalize the data by setting the average ΔRFU of the vehicle control as 100% activity and a control with no histamine as 0%.

-

Plot the normalized response against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | Histamine H1 Receptor | Calcium Flux | 25.4 |

| Diphenhydramine (Control) | Histamine H1 Receptor | Calcium Flux | 32.1 |

Muscarinic Receptor Functional Antagonism Assay

Protocol

Objective: To determine the IC50 of this compound against carbachol-induced calcium mobilization in cells expressing a human muscarinic receptor (e.g., M1 or M3).

Principle: This assay is analogous to the H1 receptor assay but targets a different GPCR to assess off-target anticholinergic effects. It measures the ability of this compound to inhibit the calcium flux induced by a muscarinic agonist, carbachol.

Materials and Reagents:

-

Cell Line: CHO or HEK293 cells stably expressing the human Muscarinic M1 or M3 Receptor (e.g., CHO-M1).

-

Agonist: Carbachol.

-

All other materials are the same as for the H1 Receptor Functional Assay.

Procedure: The experimental procedure is identical to the H1 receptor assay, with the following key substitutions:

-

Cell Line: Use CHO-M1 cells instead of CHO-H1 cells.

-

Agonist: Use carbachol at its EC80 concentration (typically ~1 µM) for stimulation instead of histamine.

Data Presentation

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | Muscarinic M1 Receptor | Calcium Flux | 88.2 |

| Atropine (Control) | Muscarinic M1 Receptor | Calcium Flux | 1.5 |

Cell Viability / Cytotoxicity Assay (MTS/MTT)

Protocol

Objective: To determine the concentration at which this compound induces cytotoxicity, yielding a half-maximal cytotoxic concentration (CC50).

Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the culture medium. The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of living cells.

Materials and Reagents:

-

Cell Line: HEK293, CHO, or another relevant cell line.

-

Culture Medium: As appropriate for the cell line.

-

Assay Plate: Clear, flat-bottom 96-well microplates.

-

Test Compound: this compound hydrochloride.

-

Assay Reagent: CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar MTT reagent.

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

-

Instrumentation: Absorbance plate reader (490 nm).

Experimental Workflow

Caption: General experimental workflow for a cell viability (MTS/MTT) assay.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells (0% cytotoxicity) and wells with a positive control.

-

Incubate for the desired exposure time (e.g., 24 or 48 hours).

-

-

MTS Addition:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the data by setting the absorbance of the vehicle-treated cells to 100% viability.

-

Plot the percentage of cell viability against the logarithm of this compound concentration.

-

Fit the data to a dose-response curve to determine the CC50 value.

-

Data Presentation

| Compound | Cell Line | Assay Type | Incubation Time | CC50 (µM) |

| This compound | HEK293 | MTS | 48 hours | > 100 |

| Doxorubicin (Control) | HEK293 | MTS | 48 hours | 0.8 |

References

Application Notes and Protocols for Chlorphenoxamine Efficacy Testing in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenoxamine is a first-generation antihistamine and anticholinergic agent, utilized for its antipruritic and antiparkinsonian properties.[1] Its primary mechanism of action involves the antagonism of the histamine H1 receptor.[1][2] This document provides detailed application notes and protocols for leveraging animal models in the preclinical evaluation of this compound's efficacy across various therapeutic areas, including neurodegenerative disorders and allergic conditions.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism:

-

Antihistaminic Action: It acts as an antagonist to histamine H1 receptors, preventing histamine from binding and triggering allergic responses such as vasodilation, increased vascular permeability, and smooth muscle contraction.[2] This action is central to its use in treating conditions like urticaria.

-

Anticholinergic Action: By inhibiting acetylcholine receptors, this compound reduces involuntary muscle movements and secretions, which is the basis for its application in managing symptoms of Parkinson's disease.[2]

The downstream signaling cascade of H1 receptor antagonism by this compound involves the modulation of the NF-κB immune response transcription factor via the phospholipase C and phosphatidylinositol (PIP2) signaling pathways. This leads to a reduction in the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[3]

Recommended Animal Models

While specific preclinical efficacy studies for this compound in animal models are not abundantly available in recent literature, based on its mechanisms of action and therapeutic targets, the following models are recommended for efficacy testing.

Parkinson's Disease Models

Given this compound's historical use in Parkinsonism, rodent models that replicate the neurodegenerative aspects of the disease are highly relevant.

-

Neurotoxin-Induced Models:

-

6-hydroxydopamine (6-OHDA) Rat Model: This model induces a loss of dopamine cells in one hemisphere of the brain, leading to motor deficits that can be assessed.[4]

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: This is a widely used model characterized by decreased dopamine levels and loss of dopaminergic neurons in the substantia nigra.[4]

-

Rotenone-Induced Rat Model: Chronic administration of rotenone can produce features of Parkinson's disease, including dopaminergic degeneration and motor symptoms.[5]

-

-

Genetic Models:

-

Alpha-Synuclein Overexpression Models: AAV-mediated overexpression of A53T alpha-synuclein in rats or mice leads to alpha-synuclein pathology, loss of dopaminergic neurons, and motor deficits.[4]

-

Niemann-Pick Type C (NPC) Disease Models

Recent research has explored the repurposing of antihistamines for lysosomal storage disorders. The Npc1-/- mouse model, which recapitulates the human NPC1 disease phenotype, is a suitable model.[6][7] These mice exhibit progressive neurodegeneration, cholesterol accumulation, and motor deficits.[7][8] A novel Npc1nmf164 mouse model with a D1005G-Npc1 mutation offers a more slowly progressing phenotype, which may be advantageous for long-term efficacy studies.[8]

Allergic Condition Models (e.g., Atopic Dermatitis)

To evaluate the antihistaminic and antipruritic effects of this compound, models of allergic skin inflammation are appropriate.

-

Oxazolone-Induced Atopic Dermatitis Mouse Model: Repeated application of oxazolone induces a chronic Th2-dominated inflammatory response, mimicking atopic dermatitis.[9]

Experimental Protocols

Protocol 1: Efficacy of this compound in a 6-OHDA Rat Model of Parkinson's Disease

Objective: To assess the ability of this compound to alleviate motor deficits in a rat model of Parkinson's disease.

Animal Model: Male Sprague-Dawley rats (250-300g).

Procedure:

-

Induction of Parkinsonism:

-

Anesthetize rats with an appropriate anesthetic.

-

Administer a unilateral stereotaxic injection of 6-OHDA (8 µg in 4 µL of saline containing 0.02% ascorbic acid) into the medial forebrain bundle.

-

-

Drug Administration:

-

Two weeks post-surgery, divide the animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Levodopa positive control).

-

Administer this compound (dissolved in saline) via intraperitoneal (i.p.) injection daily for a specified duration (e.g., 4 weeks).

-

-

Behavioral Assessment:

-

Rotational Behavior: Administer apomorphine (0.5 mg/kg, s.c.) and record the number of contralateral rotations over a 60-minute period. Conduct this test weekly.

-

Cylinder Test: Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its ipsilateral and contralateral forepaws.

-

-

Neurochemical Analysis (Post-mortem):

-

At the end of the treatment period, euthanize the animals and dissect the striatum.

-

Measure dopamine and its metabolite levels using High-Performance Liquid Chromatography (HPLC).

-

-

Histological Analysis (Post-mortem):

-

Perfuse the brains and process for tyrosine hydroxylase (TH) immunohistochemistry to assess the extent of dopaminergic neuron loss in the substantia nigra.

-

Protocol 2: Efficacy of this compound in an Npc1-/- Mouse Model of Niemann-Pick Type C

Objective: To evaluate the effect of this compound on motor coordination and lifespan in a mouse model of NPC.

Animal Model: Npc1-/- mice and wild-type littermates.

Procedure:

-

Drug Administration:

-

Begin treatment at a presymptomatic age (e.g., 3 weeks).

-

Administer this compound (e.g., in drinking water or via oral gavage) daily.

-

-

Monitoring:

-

Record body weight and survival daily.

-

-

Behavioral Assessment:

-

Rotarod Test: Assess motor coordination and balance weekly by measuring the latency to fall from a rotating rod.

-

-

Biochemical Analysis (Post-mortem):

-

At a predetermined endpoint or upon euthanasia, collect liver and brain tissues.

-

Measure cholesterol levels to assess the impact on lipid storage.

-

-

Histological Analysis (Post-mortem):

-

Examine cerebellar sections for Purkinje cell loss.

-

Data Presentation

Table 1: Hypothetical Efficacy Data of this compound in a 6-OHDA Rat Model of Parkinson's Disease

| Treatment Group | Apomorphine-Induced Rotations (rotations/min) | Contralateral Forepaw Use in Cylinder Test (%) | Striatal Dopamine Level (ng/mg tissue) |

| Sham Control | 0.5 ± 0.2 | 48 ± 5 | 15.2 ± 1.8 |

| Vehicle Control | 7.8 ± 1.5 | 15 ± 4 | 3.1 ± 0.9 |

| This compound (5 mg/kg) | 5.2 ± 1.1 | 25 ± 6 | 5.8 ± 1.2* |

| This compound (10 mg/kg) | 3.9 ± 0.9 | 35 ± 7 | 7.5 ± 1.5 |

| Levodopa (6 mg/kg) | 2.1 ± 0.5 | 42 ± 5 | 10.1 ± 1.6 |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Hypothetical Efficacy Data of this compound in an Npc1-/- Mouse Model

| Treatment Group | Median Lifespan (days) | Rotarod Performance at 8 weeks (latency to fall, s) | Liver Cholesterol (mg/g tissue) |

| Wild-Type + Vehicle | >150 | 185 ± 20 | 2.5 ± 0.4 |

| Npc1-/- + Vehicle | 75 ± 8 | 45 ± 10 | 15.8 ± 2.1 |

| Npc1-/- + this compound | 92 ± 10 | 78 ± 12 | 11.2 ± 1.8* |

*p < 0.05 compared to Npc1-/- + Vehicle. Data are presented as mean ± SEM.

Visualizations

Caption: Workflow for Parkinson's Disease Model.

Caption: this compound's Signaling Pathway.

References

- 1. selleckchem.com [selleckchem.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. SMPDB [smpdb.ca]

- 4. criver.com [criver.com]

- 5. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. genome.gov [genome.gov]

- 7. scantox.com [scantox.com]

- 8. A novel mouse model of Niemann–Pick type C disease carrying a D1005G-Npc1 mutation comparable to commonly observed human mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note and Protocol: Preparing Chlorphenoxamine Stock Solutions for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorphenoxamine is a first-generation antihistamine and anticholinergic agent used for its antipruritic and antiparkinsonian effects.[1][2][3][4] In cellular research, it is utilized as an antagonist of the histamine H1 receptor and muscarinic acetylcholine receptors.[2][5][6] Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful results in cell-based assays. This document provides a detailed protocol for preparing, storing, and using this compound stock solutions in a cell culture setting.

Physicochemical Properties

A summary of the essential physicochemical data for this compound Hydrochloride is presented below. This information is crucial for calculating the required mass for stock solution preparation.

| Property | Value | Reference |

| Chemical Name | 2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine;hydrochloride | [7] |

| Molecular Formula | C₁₈H₂₃Cl₂NO | [7] |

| Molecular Weight | 340.3 g/mol | [7] |

| Appearance | Powder | [8] |

| Predicted Water Solubility | 0.00582 mg/mL | [1][9] |

Experimental Protocols

Materials and Equipment

-

This compound Hydrochloride (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2 mL)

-

Sterile serological pipettes and pipette tips

-

Analytical balance

-

Vortex mixer

-

Sterile syringe filters (0.2 µm)

-

Laminar flow hood or biosafety cabinet

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. It is essential to perform these steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and cell cultures.

2.1. Calculation

To prepare a stock solution of a desired concentration, use the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For a 10 mM stock solution in 1 mL of DMSO:

-

Concentration = 10 mM = 0.01 mol/L

-

Volume = 1 mL = 0.001 L

-

Molecular Weight = 340.3 g/mol

Mass (mg) = 0.01 mol/L * 0.001 L * 340.3 g/mol * 1000 mg/g = 3.403 mg

2.2. Step-by-Step Procedure

-

Weighing: Carefully weigh out approximately 3.4 mg of this compound Hydrochloride powder using an analytical balance. For quantities this small, it is advisable to weigh the microcentrifuge tube before and after adding the powder to determine the exact mass.

-

Dissolution: Add the appropriate volume of cell culture-grade DMSO to the tube containing the powder. For example, if you weighed exactly 3.403 mg, add 1 mL of DMSO to achieve a 10 mM concentration.

-

Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

-

Sterilization: To ensure the stock solution is sterile, filter it through a 0.2 µm syringe filter into a new sterile tube.[8] This step is critical for preventing contamination in subsequent cell culture experiments.

-

Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.[8] This practice minimizes the risk of contamination and avoids repeated freeze-thaw cycles, which can degrade the compound.

Storage and Stability

Proper storage is crucial for maintaining the integrity of the this compound stock solution.

| Storage Temperature | Recommended Duration | Reference |

| -20°C | Up to 1 month | [8][10] |

| -80°C | Up to 6 months | [8][10] |

Note: Some sources suggest that solutions may be unstable and should be prepared fresh.[11] It is recommended to validate the compound's activity if stored for extended periods.

Dilution to Working Concentration

The stock solution must be diluted to a final working concentration in the cell culture medium before treating cells. It is critical to maintain the final solvent concentration at a non-toxic level.

Solvent Toxicity Considerations:

| Solvent | Recommended Max. Final Concentration (v/v) | Reference |

| DMSO | < 0.5% | [8][12] |

Example Dilution: To prepare a 10 µM working solution from a 10 mM stock:

-

Intermediate Dilution (Optional but Recommended): Perform a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. This results in a 100 µM solution.

-

Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium in your experimental vessel (e.g., a well in a 6-well plate containing 900 µL of medium) to achieve a final concentration of 10 µM. The final DMSO concentration in this example would be 0.1%, which is well below the cytotoxic limit.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps for preparing this compound stock solutions.

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway

This compound primarily acts as an antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling cascade. By blocking this receptor, it prevents the downstream inflammatory signaling initiated by histamine.

Caption: this compound blocks the Histamine H1 receptor pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C18H22ClNO | CID 6475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 7. This compound Hydrochloride | C18H23Cl2NO | CID 11223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. captivatebio.com [captivatebio.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chlorphenoxamine Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenoxamine is a first-generation antihistamine with anticholinergic properties, belonging to the ethanolamine class. It is utilized in research to investigate its effects as an antipruritic and antiparkinsonian agent. Its mechanism of action involves the antagonism of histamine H1 receptors and the inhibition of acetylcholine receptors.[1] Understanding its pharmacokinetic and pharmacodynamic profiles in rodent models is crucial for preclinical drug development and for elucidating its therapeutic and potential adverse effects. These application notes provide detailed protocols for the administration of this compound to rodent models, along with expected quantitative data for toxicity, pharmacokinetics, and behavioral outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the closely related compound chlorpheniramine in rodent models.

Table 1: Acute Toxicity of Chlorpheniramine in Rodents

| Species | Route of Administration | LD50 (mg/kg) |

| Rat (Wistar) | Oral | 15, 30, and 60 (doses tested in a chronic 120-day study) |

| Rat (Wistar) | Intraperitoneal | 15, 30, and 60 (doses tested in a chronic 120-day study) |

| Mouse | Oral | Data not available |

| Mouse | Intraperitoneal | Data not available |

Note: A study on the comparative toxicity of Chlorpheniramine and Dexchlorpheniramine indicated that the LD50 values are almost the same for both compounds in rats and mice for both oral and intraperitoneal administration.

Table 2: Pharmacokinetic Parameters of Chlorpheniramine in Rats (Intravenous Administration)

| Parameter | Value | Unit |

| (+)-Chlorpheniramine | ||

| Half-life (t½) | 18.2 | min |

| Total Blood Clearance | Twice that of (-)-isomer | - |

| (-)-Chlorpheniramine | ||

| Half-life (t½) | 50.0 | min |

| Plasma Protein Binding | Stronger than (+)-isomer | - |

Note: Data is for a 20 mg/kg intravenous bolus administration of racemic chlorpheniramine maleate.

Table 3: Neurochemical Effects of Intraperitoneal Chlorpheniramine in Rats (Microdialysis)

| Brain Region | Dose (mg/kg, i.p.) | Peak Dopamine Increase (% of Baseline) |

| Neostriatum | 5 | ~140 |

| Neostriatum | 20 | ~180 |

| Nucleus Accumbens | 20 | ~300 |

Note: Chlorpheniramine administration also led to a decrease in the dopamine metabolites DOPAC and HVA in both brain regions.[1]

Table 4: Effect of Oral Chlorpheniramine Maleate on Locomotor Activity in Mice

| Time Post-Administration (min) | Treatment | Locomotor Activity Score (Mean ± SEM) |

| 30 | Control | Data not available in specific units |

| 30 | Chlorpheniramine Maleate | Significant reduction (P < 0.05) |

| 60 | Control | Data not available in specific units |

| 60 | Chlorpheniramine Maleate | Significant reduction (P < 0.05) |

| 90 | Control | Data not available in specific units |

| 90 | Chlorpheniramine Maleate | Significant reduction (P < 0.05) |

Note: A study showed a significant reduction in spontaneous locomotor activity in mice treated with chlorpheniramine maleate (CPM) compared to control.[2]

Experimental Protocols

Drug Preparation

-